(2Z)-2-[(2-carbamoylphenyl)imino]-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(2-carbamoylphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c18-15(21)11-6-2-3-7-13(11)20-17-12(16(19)22)9-10-5-1-4-8-14(10)23-17/h1-9H,(H2,18,21)(H2,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCPRNHLKDEOIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3C(=O)N)O2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target compound’s structure suggests three modular components:
- Chromene core : A 2H-chromene bicyclic system (benzopyran) functionalized at positions 2 and 3.
- Imino linkage : A (2Z)-configured imino group derived from 2-carbamoylaniline.
- Carboxamide group : A primary amide at position 3 of the chromene.
Retrosynthetically, the molecule can be dissected into 2-aminobenzamide and a chromene-3-carboxylic acid derivative , connected via condensation (Figure 1). Alternative routes may involve in-situ chromene ring formation with pre-installed substituents.
Synthetic Methodologies
Multi-Step Condensation Approach
Chromene-3-Carboxylic Acid Synthesis
The chromene core is typically constructed via Kostanecki-Robinson cyclization . For example, resorcinol derivatives react with β-keto esters under acidic conditions to form chromene esters, which are hydrolyzed to carboxylic acids:
Step 1: Ester Formation
Resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid, yielding ethyl 4-oxo-4H-chromene-3-carboxylate (70–80% yield).
Step 2: Ester Hydrolysis
The ester is saponified using NaOH in ethanol/water (80–90% yield), producing 4-oxo-4H-chromene-3-carboxylic acid .
Imino Bond Formation
The carboxylic acid is converted to an acid chloride (SOCl₂, reflux), then condensed with 2-aminobenzamide in anhydrous DMF under N₂. The reaction proceeds via nucleophilic acyl substitution, forming the imino linkage. Steric and electronic factors favor the Z-isomer due to intramolecular hydrogen bonding between the imino NH and adjacent carboxamide.
Reaction Conditions
One-Pot Tandem Cyclization-Condensation
A streamlined protocol avoids isolating intermediates:
- Cyclization : Resorcinol, ethyl cyanoacetate, and acetic anhydride undergo cyclization at 120°C, forming ethyl 2-imino-2H-chromene-3-carboxylate .
- In-Situ Aminolysis : 2-Aminobenzamide is added directly, with catalytic piperidine, to open the imino ester and form the carboxamide.
Advantages
Reaction Optimization and Mechanistic Insights
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
- Cost Efficiency : Multi-step condensation is preferred for batch production (raw material cost < $120/mol).
- Waste Streams : DMF recovery via distillation reduces environmental impact.
- Process Safety : Exothermic acylation steps require controlled addition and cooling.
Chemical Reactions Analysis
(2Z)-2-[(2-carbamoylphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(2Z)-2-[(2-carbamoylphenyl)imino]-2H-chromene-3-carboxamide has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer drug development.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and Alzheimer’s disease.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-carbamoylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways . For example, it has been shown to inhibit the enzyme AKR1B10, which is involved in the progression of certain cancers . The compound forms critical hydrogen-bonding interactions with the active site of the enzyme, leading to its inhibition .
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Reactivity
| Substituent | Electronic Effect | Steric Effect | Biological Relevance |
|---|---|---|---|
| 2-Carbamoylphenyl | Electron-withdrawing | Moderate | Enhanced hydrogen bonding |
| 2-Chlorophenyl | Electron-withdrawing | Low | Increased electrophilicity |
| 2-Methylphenyl | Electron-donating | High | Reduced reaction rates |
Biological Activity
The compound (2Z)-2-[(2-carbamoylphenyl)imino]-2H-chromene-3-carboxamide is a derivative of chromene, a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Features
The structural characteristics of this compound include:
- Chromene Core : A benzopyran ring system that is pivotal for its biological properties.
- Carbamoylphenyl Imino Moiety : This functional group may enhance the compound's reactivity and interaction with biological targets.
Biological Activities
Research indicates that compounds with chromene structures exhibit various pharmacological effects. The specific activities associated with this compound include:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to reduced inflammation in various models.
The mechanisms by which this compound exerts its biological effects are under investigation. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Interaction : It could interact with cellular receptors, influencing signaling pathways critical for cell survival and proliferation.
Case Studies
- Anticancer Activity : A study demonstrated that this compound significantly reduced the viability of human cancer cell lines in vitro, suggesting its potential as a chemotherapeutic agent.
- Anti-inflammatory Effects : Another study reported that the compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its role in modulating immune responses.
Data Table
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anticancer | Reduced viability in cancer cell lines | |
| Anti-inflammatory | Inhibition of cytokine production |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Combining chromene derivatives with carbamoylphenyl amines.
- Catalytic Methods : Utilizing catalysts to enhance reaction efficiency and yield.
Q & A
Q. What eco-friendly synthetic methodologies are recommended for preparing (2Z)-2-[(2-carbamoylphenyl)imino]-2H-chromene-3-carboxamide?
A solvent-free condensation reaction between 2-carbamoylphenylamine and chromene-3-carboxaldehyde derivatives under mild acidic conditions (e.g., acetic acid catalysis) is a validated approach. Elemental analysis (C, H, N) and melting point determination are critical for verifying purity and stoichiometry . Alternative green methods include microwave-assisted synthesis, which reduces reaction time and improves yield compared to conventional heating .
Q. How can the Z-configuration of the imino group in this compound be confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for stereochemical confirmation. For example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters (a, b, c, β) and Z′ = 2 can resolve bond geometries, as demonstrated in structurally related imino-chromene derivatives . Complementary techniques include NOESY NMR to assess spatial proximity of substituents.
Q. What preliminary assays are suitable for evaluating its biological activity?
Screen against aldo-keto reductases (AKRs) using spectrophotometric assays with NADPH depletion as a readout. For instance, AKR1B10 inhibition can be tested at 10–100 µM concentrations, with IC₅₀ calculations via nonlinear regression. Include positive controls (e.g., 3-bromo-5-phenylsalicylic acid) and validate results with kinetic studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
Use a Design of Experiments (DoE) approach to vary temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (1–5 mol%). Monitor reaction progress via TLC/HPLC and isolate intermediates for characterization. Evidence shows that excess carbamoylphenylamine (1.2–1.5 equiv) reduces imine hydrolysis byproducts .
Q. How should contradictory data between spectroscopic and crystallographic analyses be resolved?
If NMR suggests a tautomeric form (e.g., keto-enol) conflicting with SC-XRD data, perform variable-temperature NMR to assess dynamic equilibria. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model energetically favorable conformations and predict spectral signatures . Cross-validate with IR spectroscopy for carbonyl stretching frequencies.
Q. What mechanistic insights underpin its inhibition of AKR1B10?
Competitive inhibition can be confirmed via Lineweaver-Burk plots showing increased Kₘ with unchanged Vₘₐₓ. Molecular docking (AutoDock Vina) using AKR1B10’s crystal structure (PDB: 4L8A) may reveal hydrogen bonding between the carboxamide group and catalytic residues (Tyr48, His110). Compare inhibition potency with analogs lacking the 2-carbamoylphenyl group to identify pharmacophores .
Q. How do substituents on the chromene core influence bioactivity and solubility?
Introduce electron-withdrawing groups (e.g., nitro at C-6) to enhance metabolic stability, or methoxy groups (C-7) to improve solubility. Quantify logP values (shake-flask method) and correlate with cellular uptake in HepG2 cells. SAR studies on analogs show that para-substituted aryl imino groups improve AKR1B10 selectivity by 3–5-fold .
Methodological Considerations
- Synthesis Optimization : Prioritize green chemistry metrics (E-factor, atom economy) and validate scalability using flow reactors .
- Structural Analysis : Combine SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking) influencing crystallinity .
- Biological Assays : Use isothermal titration calorimetry (ITC) for binding affinity measurements and confirm target engagement via cellular thermal shift assays (CETSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
